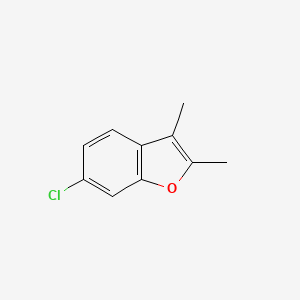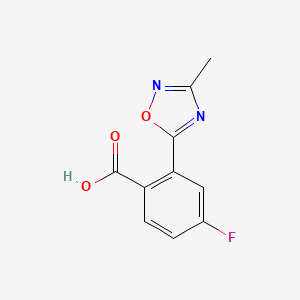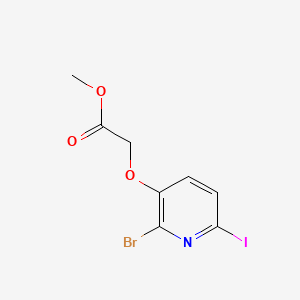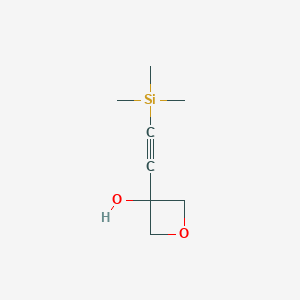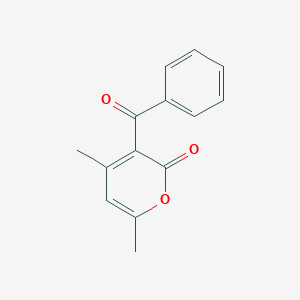
3-Benzoyl-4,6-dimethyl-2h-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzoyl-4,6-dimethyl-2H-pyran-2-one is a heterocyclic compound belonging to the pyrone family. It is characterized by a benzoyl group attached to the third carbon of a 4,6-dimethyl-2H-pyran-2-one ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Benzoyl-4,6-dimethyl-2H-pyran-2-one can be synthesized through various synthetic routes. One common method involves the reaction of 4,6-dimethyl-2H-pyran-2-one with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
3-Benzoyl-4,6-dimethyl-2H-pyran-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
3-Benzoyl-4,6-dimethyl-2H-pyran-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-benzoyl-4,6-dimethyl-2H-pyran-2-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain proteases or kinases, thereby affecting cellular processes such as proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dimethyl-2H-pyran-2-one: Lacks the benzoyl group, making it less reactive in certain chemical reactions.
3-Benzoyl-2H-pyran-2-one: Similar structure but without the methyl groups at positions 4 and 6, which can affect its chemical properties and reactivity.
Uniqueness
3-Benzoyl-4,6-dimethyl-2H-pyran-2-one is unique due to the presence of both benzoyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical modifications and applications compared to its analogs .
Propiedades
Número CAS |
3542-67-4 |
|---|---|
Fórmula molecular |
C14H12O3 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
3-benzoyl-4,6-dimethylpyran-2-one |
InChI |
InChI=1S/C14H12O3/c1-9-8-10(2)17-14(16)12(9)13(15)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Clave InChI |
ZWCBMIPCXMKUGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)O1)C(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13986376.png)
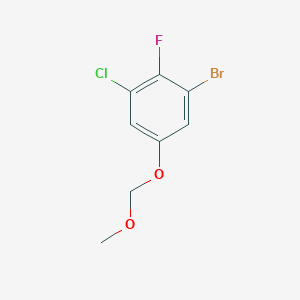
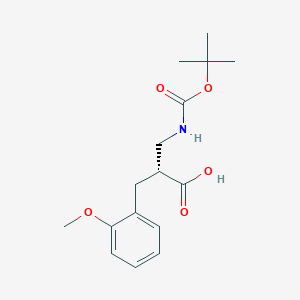
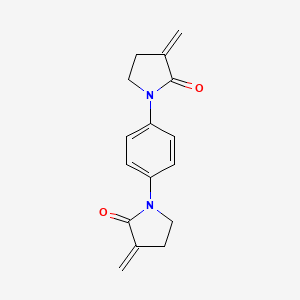
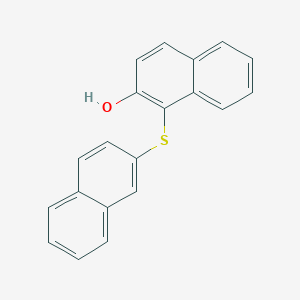
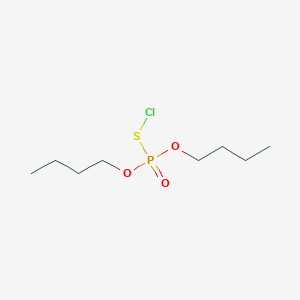
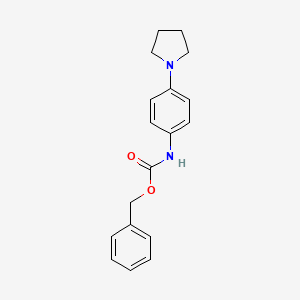
![N,N-bis(2-chloroethyl)-4-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B13986401.png)
![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)
![2,3,5,6-Tetrakis[(2-chloroethyl)sulfanyl]benzene-1,4-diol](/img/structure/B13986428.png)
